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molecular formula C6H12ClNO2 B1600455 4-chloro-N-methoxy-N-methylButanamide CAS No. 64214-66-0

4-chloro-N-methoxy-N-methylButanamide

Cat. No. B1600455
M. Wt: 165.62 g/mol
InChI Key: OTYOBNBVRQAUCH-UHFFFAOYSA-N
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Patent
US06156772

Procedure details

To a solution of 4-chlorobutyryl chloride (10.0 g in 200 mL of dry methylene chloride) was added 10.4 g of N,O-dimethylhydroxylamine hydrochloride. The mixture was stirred under nitrogen and maintained below 25° C. by cooling in an ice bath as necessary while triethylamine (29.1 mL)was added dropwise over about 20 minutes, resulting in precipitation. After 1.5 hours at room temperature, the mixture was concentrated in vacuo. The residue was partitioned between 100 mL of diethyl ether and 100 mL of saturated aqueous sodium bicarbonate solution. The organic layer was washed with an additional 100 mL of saturated sodium bicarbonate, and the aqueous fractions were back-extracted with ether. The combined organic phases were dried over sodium sulfate, filtered, and concentrated in vacuo to give 10.5 g (90%) of an oil, which had satisfactory purity by 1H NMR (CDCl3). Mass spectrum (PB-NH3CI): m/e=166 (M+H).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
29.1 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].Cl.[CH3:9][NH:10][O:11][CH3:12]>C(N(CC)CC)C>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([N:10]([O:11][CH3:12])[CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.4 g
Type
reactant
Smiles
Cl.CNOC
Step Two
Name
Quantity
29.1 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained below 25° C.
ADDITION
Type
ADDITION
Details
was added dropwise over about 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
resulting in precipitation
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 100 mL of diethyl ether and 100 mL of saturated aqueous sodium bicarbonate solution
WASH
Type
WASH
Details
The organic layer was washed with an additional 100 mL of saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the aqueous fractions were back-extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClCCCC(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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